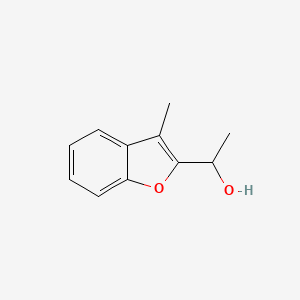
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol, also known as GHB (Gamma-Hydroxybutyrate), is a psychoactive drug that is used for its sedative and euphoric effects. It is a naturally occurring substance that is found in the human body and is also produced synthetically. GHB has been widely studied for its potential therapeutic applications, including its use as an anesthetic, treatment for alcoholism, and as a treatment for narcolepsy.
Mecanismo De Acción
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol acts on the GABA receptor in the brain, which is responsible for regulating the activity of neurons. It increases the activity of the GABA receptor, which leads to a decrease in the activity of the neurons. This results in a sedative effect, which is why 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol is often used as a sleep aid or as a recreational drug.
Biochemical and Physiological Effects:
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol has a number of biochemical and physiological effects on the body. It can cause a decrease in heart rate and blood pressure, as well as a decrease in body temperature. It can also cause respiratory depression, which can be dangerous in high doses. 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol has been shown to increase the release of growth hormone, which may be responsible for some of its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol has a number of advantages and limitations for use in lab experiments. Its sedative effects make it useful for studying the effects of sleep deprivation and for inducing anesthesia in animal models. However, its potential for respiratory depression and other side effects must be carefully monitored in order to ensure the safety of the animals being studied.
Direcciones Futuras
There are a number of potential future directions for research into 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol. One area of interest is its potential use as a treatment for narcolepsy. 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol has been shown to be effective in reducing the symptoms of narcolepsy in animal models, and it may be a promising treatment option for humans as well. Another area of interest is its potential use as a treatment for alcoholism. Further research is needed to fully understand the mechanisms by which 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol reduces alcohol cravings and withdrawal symptoms, but it may be a useful tool in the treatment of this disorder. Finally, there is ongoing research into the potential therapeutic uses of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol in other neurological disorders, such as epilepsy and Parkinson's disease.
Métodos De Síntesis
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol can be synthesized through the reaction of gamma-butyrolactone (GBL) and sodium hydroxide (NaOH). GBL is a common industrial solvent that can be converted to 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol through a simple chemical process. The synthesis of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol is relatively straightforward, but it requires careful handling and precise measurements to ensure that the final product is of high quality.
Aplicaciones Científicas De Investigación
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol has been extensively studied for its potential use as an anesthetic. It has been shown to be effective in inducing and maintaining anesthesia in animal models, and it has also been used in human clinical trials. 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol has also been studied for its potential use in the treatment of alcoholism. It has been shown to reduce alcohol cravings and withdrawal symptoms in alcohol-dependent individuals.
Propiedades
IUPAC Name |
1-(3-methyl-1-benzofuran-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6,8,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTGFYRSBJVIAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

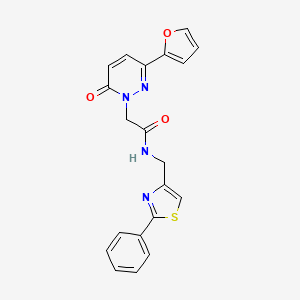

![3-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B2995580.png)
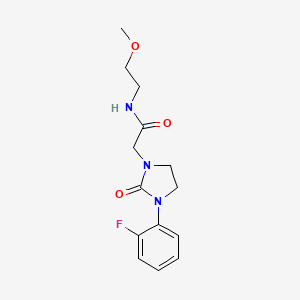
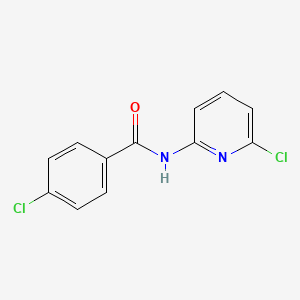
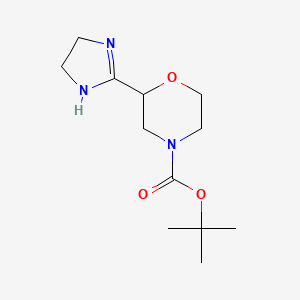
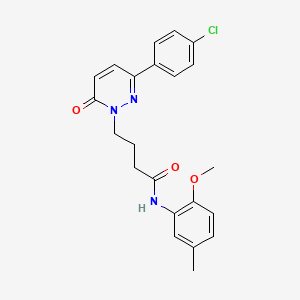
![3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2995587.png)
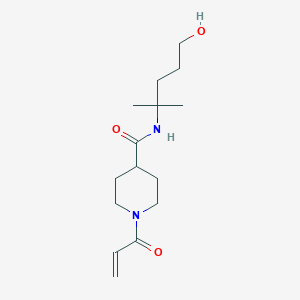
![2-{[(Tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B2995589.png)

![5-chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2995593.png)
![Tert-butyl N-[4-[(5-chloropyrazine-2-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B2995595.png)
![(1R,5S)-8-((4-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2995599.png)